4-Aminoisoxazolidin-3-one

Antimicrobial resistance Tuberculosis drug discovery Mycobacterium tuberculosis

Studies of stereospecific enzyme inhibition require both cycloserine enantiomers, yet separate sourcing doubles cost and introduces batch variability. 4-Aminoisoxazolidin-3-one (CAS 68-39-3) delivers both D- and L-isomers in a 1:1 racemic mixture as an internal stereochemical control. • Simultaneously probes D-alanine ligase (IC₅₀=0.37 mM) and sphingolipid biosynthesis (~100-fold L>D potency differential). • Starting material for tartaric acid resolution (>98% ee). • Enables NMDA receptor studies: D-isomer partial agonist (EC₅₀=78 nM) distinguished from L-isomer off-targets.

Molecular Formula C3H6N2O2
Molecular Weight 102.09 g/mol
CAS No. 68-39-3
Cat. No. B555960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoisoxazolidin-3-one
CAS68-39-3
SynonymsDL-Cycloserine; 4-Aminoisoxazolidin-3-one; 68-39-3; Levcycloserine; 4-Amino-3-isoxazolidinone; Novoserin; Tebemicina; 4-amino-1,2-oxazolidin-3-one; 4-Amino-3-isoxazolidone; (+-)-4-Amino-3-isoxazolidinone; Cyclo-L-serine; L-Oxamicina[Italian]; (+-)-Oxamicina[Italian]; Levcycloserinum[INN-Latin]; Closerin; L-4-Aminoisoxazolidin-3-one; Levcicloserina[INN-Spanish]; DL-4-Aminoisoxazolidin-3-one; D-Oxamycin; (S)-4-Amino-3-isoxazolidinone; CHEBI:23503; EINECS200-687-9; EINECS206-427-0; MFCD00064323; NSC154851
Molecular FormulaC3H6N2O2
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1C(C(=NO1)[O-])[NH3+]
InChIInChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)
InChIKeyDYDCUQKUCUHJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoisoxazolidin-3-one (CAS 68-39-3) Technical Procurement Guide: Chemical Identity and Baseline Characterization


4-Aminoisoxazolidin-3-one (CAS 68-39-3, molecular formula C₃H₆N₂O₂, molecular weight 102.09), also referred to as DL-cycloserine or rac-cycloserine, is the racemic mixture of the D- and L-enantiomers of the cycloserine scaffold . It is a heterocyclic compound featuring an isoxazolidin-3-one core with an amino substituent at the 4-position . Physicochemically, the compound exhibits a melting point of 147°C, a predicted density of 1.278±0.06 g/cm³, and a calculated LogP of -1.840 (est), indicating slight aqueous solubility . As a cyclic structural analog of D-alanine, the racemate serves as a critical starting material for enantiomeric resolution and is a fundamental tool in stereochemistry and enzymology research where chiral differentiation is of primary interest .

4-Aminoisoxazolidin-3-one (CAS 68-39-3) Sourcing Considerations: Why In-Class Analogs Are Not Interchangeable


The procurement of cycloserine-based reagents for research and development cannot rely on casual substitution between the racemate (CAS 68-39-3) and its isolated enantiomers, D-cycloserine (CAS 68-41-7) or L-cycloserine (CAS 339-72-0). These three chemical entities are fundamentally distinct in their biological target engagement profiles and potency. The racemate, 4-aminoisoxazolidin-3-one, provides both enantiomers in a 1:1 mixture, enabling studies of stereospecific enzyme inhibition that would be impossible with a single isomer alone . Critically, D-cycloserine is the clinically utilized antituberculosis agent acting as a partial NMDA receptor agonist and competitive inhibitor of bacterial cell wall enzymes, while L-cycloserine is a significantly more potent inhibitor of sphingolipid biosynthesis enzymes and GABA transaminase—with quantitative differences exceeding an order of magnitude in key assays [1]. The quantitative evidence below establishes why experimental design dictates which specific cycloserine entity must be sourced, and why the racemate serves a unique, non-substitutable role in mechanistic and stereochemical investigations.

4-Aminoisoxazolidin-3-one (CAS 68-39-3) Comparative Quantitative Evidence: Head-to-Head Differentiation from Enantiomers


L-Cycloserine Exhibits 10-Fold Greater Antimycobacterial Potency Than D-Cycloserine in M. tuberculosis Growth Inhibition

In head-to-head minimum inhibitory concentration (MIC) studies against Mycobacterium tuberculosis, L-cycloserine demonstrates approximately 10-fold greater growth inhibitory potency than its D-enantiomer counterpart [1]. The racemic mixture 4-aminoisoxazolidin-3-one (CAS 68-39-3) contains both enantiomers in equal proportion, enabling direct experimental comparison of stereospecific antimicrobial activity within a single experimental system. This differential potency is mechanistically linked to the 40-fold greater inactivation efficiency of L-cycloserine against the Mtb branched-chain aminotransferase (MtIlvE) target [1].

Antimicrobial resistance Tuberculosis drug discovery Mycobacterium tuberculosis

L-Cycloserine Is a 100-Fold More Potent Inhibitor of Serine Palmitoyltransferase Than D-Cycloserine

Direct comparative studies of serine palmitoyltransferase (SPT) inhibition reveal profound stereospecificity: L-cycloserine is approximately 100 times more potent in inhibiting SPT than D-cycloserine [1]. The racemic mixture 4-aminoisoxazolidin-3-one provides both stereoisomers simultaneously, allowing researchers to evaluate the enantiomer-specific contribution to sphingolipid biosynthesis blockade without requiring separate procurement of each isomer. In isolated enzyme assays using microsomal protein from rabbit aorta, L-cycloserine reduced SPT activity by 50% at a concentration of 5 μM [2].

Sphingolipid metabolism Enzyme inhibition Cancer biology

D-Cycloserine Acts as Partial NMDA Receptor Agonist with EC₅₀ of 78 nM; L-Cycloserine Lacks This Activity Profile

Functional profiling at the NMDA receptor reveals exclusive activity for the D-enantiomer: D-cycloserine acts as a partial agonist at the glycine modulatory site of the NMDA receptor with an EC₅₀ value of 78 nM [1]. This activity mediates D-cycloserine's cognitive-enhancing and antidepressant-like effects. L-cycloserine does not exhibit comparable NMDA receptor modulation [2]. The racemic mixture 4-aminoisoxazolidin-3-one provides a 1:1 ratio of both enantiomers, meaning the observed NMDA activity in any experiment using the racemate is exclusively attributable to the D-isomer component at half the total concentration.

Neuroscience NMDA receptor Cognitive enhancement

D-Cycloserine Inhibits M. tuberculosis D-Alanine:D-Alanine Ligase with IC₅₀ of 0.37 mM; L-Cycloserine Shows Differential Enzyme Targeting

D-Cycloserine inhibits Mycobacterium tuberculosis D-alanine:D-alanine ligase (Ddl), a critical enzyme in peptidoglycan biosynthesis, with an IC₅₀ of 0.37 mM under standard assay conditions [1]. This inhibition is competitive with D-alanine and represents the canonical mechanism of D-cycloserine's antituberculosis activity. L-Cycloserine does not effectively target this enzyme with comparable potency, instead preferentially inhibiting branched-chain aminotransferase (MtIlvE) and sphingolipid biosynthetic enzymes [2]. The racemic mixture 4-aminoisoxazolidin-3-one contains both enzyme-targeting profiles simultaneously.

Bacterial cell wall biosynthesis Enzyme inhibition Antituberculosis

Racemic 4-Aminoisoxazolidin-3-one Enables Enantiomeric Resolution via Tartaric Acid Crystallization for Chiral Purity Studies

The racemic mixture 4-aminoisoxazolidin-3-one (CAS 68-39-3) can be resolved into its constituent enantiomers using D- or L-tartaric acid in a one-pot resolution procedure, yielding enantiomeric excess higher than 98% [1]. This resolution protocol, established in the foundational synthetic chemistry of cycloserine, involves cyclization of precursor intermediates with KOH to afford the racemic DL-mixture, followed by tartaric acid-mediated separation [2]. This characteristic makes the racemate the essential starting material for generating chirally pure D-cycloserine (CAS 68-41-7) or L-cycloserine (CAS 339-72-0).

Chiral resolution Stereochemistry Process chemistry

4-Aminoisoxazolidin-3-one (CAS 68-39-3) Validated Research and Procurement Application Scenarios


Stereochemical Control Experiments in Antimicrobial Mechanism Studies

When investigating the stereospecificity of antimycobacterial enzyme inhibition, the racemic mixture 4-aminoisoxazolidin-3-one (CAS 68-39-3) provides an internal control that is unavailable when using single enantiomers alone. Since L-cycloserine exhibits 10-fold greater M. tuberculosis growth inhibition than D-cycloserine [1], experiments conducted with the racemate can simultaneously assess both enantiomers' contributions to the observed phenotype. This application is essential for target validation studies where the relative contribution of D-alanine:D-alanine ligase inhibition (D-isomer-mediated, IC₅₀ = 0.37 mM) versus branched-chain aminotransferase inhibition (L-isomer-preferred, 40-fold greater inactivation) must be deconvoluted [2].

Sphingolipid Metabolism Research Requiring Enantiomer-Specific Pharmacological Dissection

In studies of sphingolipid biosynthesis inhibition, the racemic mixture enables researchers to leverage the ~100-fold difference in serine palmitoyltransferase (SPT) inhibitory potency between the L- and D-enantiomers as a built-in stereochemical probe [1]. This differential, wherein L-cycloserine reduces SPT activity by 50% at 5 μM while D-cycloserine is minimally active [2], makes the racemate an ideal tool for establishing that observed sphingolipid depletion is stereospecific and not due to off-target effects. Procurement of the racemate is specifically indicated when the experimental objective includes confirming enantiomer-dependent pharmacology.

Chiral Resolution Process Development and Enantiomeric Purity Validation

For synthetic and analytical chemistry workflows requiring enantiomerically pure cycloserine derivatives, 4-aminoisoxazolidin-3-one (CAS 68-39-3) is the mandatory starting material. The established resolution protocol using tartaric acid yields enantiomeric excess exceeding 98% [1]. This application scenario is relevant for laboratories developing chiral separation methods, preparing isotopically labeled derivatives (e.g., ¹³C-labeled cycloserine), or validating analytical methods for enantiomeric purity assessment [2]. The racemate serves as both the resolution substrate and the reference standard for method calibration.

Neuroscience Studies Requiring Differentiation of NMDA-Dependent and NMDA-Independent Effects

In behavioral pharmacology and neurochemistry experiments investigating NMDA receptor function, the racemic mixture provides a tool for distinguishing NMDA-mediated effects from those arising from alternative mechanisms. Since only the D-enantiomer acts as a partial NMDA receptor agonist (EC₅₀ = 78 nM at the glycine modulatory site) [1], while the L-enantiomer targets GABA transaminase and sphingolipid pathways [2], experiments using the racemate can be designed with parallel D-cycloserine-only and L-cycloserine-only control arms to deconvolute the observed neurochemical and behavioral outcomes. The racemate's 1:1 composition necessitates adjusting dose calculations to account for the 50% dilution of the active D-isomer component.

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